molecular formula C16H16N4S B5693446 N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea

Cat. No. B5693446
M. Wt: 296.4 g/mol
InChI Key: OHSZRCWITAAOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea (MPNTU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea is complex and involves multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models, including mice and rats. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to possess antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea in lab experiments include its unique properties, such as its ability to inhibit the activity of key enzymes involved in inflammation, cancer, and bacterial infections. Additionally, this compound has a well-defined chemical structure, making it easy to synthesize and study. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea. One area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another area of research is the study of this compound in combination with other compounds, which could enhance its biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 1-methyl-1H-pyrazole-3-carboxylic acid to form the intermediate 1-[(1-methyl-1H-pyrazol-3-yl)methyl]naphthalene-2-amine. This intermediate is then treated with thiourea to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been used as a tool compound to study the mechanism of action of various biological processes, including inflammation, cancer, and bacterial infections. This compound has been shown to inhibit the activity of several key enzymes involved in these processes, making it a valuable research tool.

properties

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-20-10-9-13(19-20)11-17-16(21)18-15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,11H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSZRCWITAAOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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